molecular formula C10H13N5O4 B13658602 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B13658602
M. Wt: 267.24 g/mol
InChI Key: PPLSURAOXNSSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Guanosine-Mediated Effects on Glutamatergic Signaling

Mechanism Experimental Model Key Findings
Glutamate receptor antagonism Rodent hippocampal slices Reduced NMDA/AMPA receptor activation; decreased calcium influx
EAAT upregulation Astrocyte cultures Enhanced glutamate uptake via PKC/MAPK pathways; reduced extracellular glutamate
cGMP-dependent LTP modulation In vitro LTP assays Increased cGMP synthesis; enhanced NMDA receptor function

Properties

IUPAC Name

9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLSURAOXNSSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C10H13N5O4 (approximate for the compound without additional substituents)
Molecular Weight Approximately 267-300 g/mol (varies slightly depending on exact substituents and salt forms)
IUPAC Name 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Key Functional Groups Purine base, amino group at sugar C3, multiple hydroxyl groups on sugar moiety
Stereochemistry Defined by (2R,3R,4S,5R) configuration on sugar ring

Preparation Methods Analysis

Detailed Synthetic Routes

Purine Base Preparation
  • The purine base (3H-purin-6-one) is usually prepared via classical purine synthesis involving condensation reactions of formamide derivatives or substituted imidazole and pyrimidine precursors.
  • Commercially available purine bases may be used to streamline synthesis.
Sugar Moiety Synthesis
  • The sugar moiety is a tetrahydrofuran (oxolane) ring with defined stereochemistry at carbons 2, 3, 4, and 5.
  • The 3-position amino group is introduced via selective amination, often starting from a protected sugar precursor.
  • Hydroxyl groups at positions 4 and 5 are typically protected during early steps to prevent side reactions and selectively deprotected later.
  • The sugar synthesis may involve multi-step sequences including protection/deprotection, oxidation/reduction, and substitution reactions to achieve the desired stereochemistry and functionalization.
Glycosylation Reaction
  • The key step is the glycosylation of the purine base with the sugar moiety.
  • This is commonly achieved by activating the sugar as a glycosyl donor (e.g., as a halide, trichloroacetimidate, or phosphate derivative) and coupling it with the purine base under acidic or Lewis acid catalysis.
  • Control of stereoselectivity is crucial to ensure the β-anomer formation consistent with natural nucleosides.
  • Reaction conditions such as temperature, solvent, and catalyst type are optimized to maximize yield and stereochemical purity.
Post-Glycosylation Modifications
  • After coupling, selective deprotection steps remove protecting groups from hydroxyls and amino groups.
  • Additional functional group modifications, if required, are carried out under mild conditions to preserve the nucleoside integrity.

Industrial Scale-Up Considerations

  • Industrial synthesis follows similar routes but emphasizes process optimization for yield, cost, and purity.
  • Automated reactors and continuous flow systems may be employed.
  • Purification involves crystallization, preparative chromatography, and solvent exchange to obtain pharmaceutical-grade material.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Sugar protection TBDMS-Cl, Acetylation agents Protect hydroxyl groups Enables selective functionalization
Amination at C3 Ammonia or azide reduction Introduce amino group Requires regioselectivity
Glycosyl donor formation Halogenation (e.g., bromination) or trichloroacetimidate formation Activate sugar for coupling Critical for glycosylation efficiency
Glycosylation Lewis acids (e.g., BF3·Et2O), solvents like dichloromethane Coupling sugar to base Temperature control essential
Deprotection Acidic or basic hydrolysis Remove protecting groups Mild conditions to avoid decomposition

Data Table: Summary of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome Yield Range (%)
1 Sugar moiety synthesis Protection, selective amination Protected amino sugar precursor 60–80
2 Glycosyl donor prep Halogenation or imidate formation Activated sugar donor 70–90
3 Glycosylation Lewis acid catalysis, low temp Nucleoside analog formation 50–85
4 Deprotection Acid/base hydrolysis Final compound purification 80–95

Research Findings and Literature Insights

  • The stereochemical integrity of the sugar moiety is crucial for biological activity; hence, stereoselective synthesis and glycosylation are heavily researched areas.
  • Modifications at the sugar amino position (3-amino) have been shown to influence antiviral and enzymatic inhibition properties.
  • Recent patents and publications emphasize improved glycosylation catalysts and protecting group strategies to enhance yield and reduce impurities.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry are standard for monitoring each step and confirming structure.

Chemical Reactions Analysis

Glycosylation and Substitution

The compound’s synthesis and subsequent modifications often involve substitution reactions at the sugar moiety. For example:

  • Hydroxyl deprotection : Selective removal of protecting groups to expose reactive hydroxyl groups .

  • Nucleophilic substitution : Replacement of leaving groups (e.g., fluorine or bromine) with nucleophiles like methoxyethoxy groups .

Functional Group Transformations

The amino and hydroxyl groups on the purine and sugar moieties participate in reactions such as:

  • Amidation : Conversion of amino groups into amides using acylating agents.

  • Oxidation : Potential oxidation of hydroxymethyl groups to carboxylic acids or ketones under strong oxidizing conditions.

Stability and Degradation

The compound exhibits stability under mild conditions but may undergo degradation pathways such as hydrolysis of the glycosidic bond under acidic or basic environments.

Comparative Reaction Analysis

Reaction Type Conditions Outcome Relevance
GlycosylationActivated sugar + purine base + catalystβ-N-glycosidic bond formationCore synthesis step
Hydroxyl deprotectionAcidic/basic hydrolysis + heatExposure of reactive hydroxyl groupsEnables further substitution
Nucleophilic substitutionLeaving group (e.g., F, Br) + nucleophileSubstituent replacement (e.g., methoxyethoxy)Enhances biological activity
AmidationAcylating agents (e.g., acetic anhydride)Amide formation at amino groupsModifies solubility and reactivity

Glycosylation Mechanism

The reaction involves attack by the purine nitrogen on the activated sugar’s electrophilic center, forming a β-configured glycosidic bond. Steric factors and protecting groups guide regioselectivity .

Substitution Mechanism

Substitution at the sugar hydroxyl groups proceeds via an SN2 mechanism , where nucleophiles displace leaving groups (e.g., tosylates). The stereochemistry of the sugar influences reaction efficiency .

Research Findings

  • Synthesis Efficiency : Automated reactors and biocatalysts improve yield and purity in industrial-scale production .

  • Biological Activity : Modifications (e.g., methoxyethoxy substitutions) enhance affinity for nucleoside transporters, boosting therapeutic potential.

  • Stability : The compound’s glycosidic bond is stable under physiological conditions but degrades under extreme pH or temperature .

Scientific Research Applications

2’-Amino-2’-deoxyinosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxyinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can act as a substrate for various enzymes, including adenosine deaminase, leading to the formation of inosine derivatives. This can disrupt nucleotide metabolism and DNA/RNA synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Analogous Nucleosides

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound C₁₀H₁₄N₅O₅ 3-amino, 4-hydroxy, 5-hydroxymethyl Under investigation
Guanosine C₁₀H₁₃N₅O₅ 3,4-dihydroxy, 5-hydroxymethyl Neuroprotection, RNA synthesis
Inosine C₁₀H₁₂N₄O₅ Hypoxanthine base, 3,4-dihydroxy Antioxidant, Anti-inflammatory
Clofarabine C₁₀H₁₁ClFN₅O₃ 2-chloro, 2-fluoro, 5-hydroxymethyl Anticancer (DNA polymerase inhibition)
3'-Deoxy-3'-fluoroguanosine C₁₀H₁₂FN₅O₄ 3-fluoro, 5-hydroxymethyl Antiviral (viral RNA chain termination)

Key Structural Insights :

  • Amino vs.
  • Fluorinated Analogs: Compounds like clofarabine and 3'-deoxy-3'-fluoroguanosine incorporate halogens to improve metabolic stability and resistance to enzymatic degradation .

Pharmacological and Functional Differences

Table 2: Pharmacological Profiles

Compound Name Mechanism of Action Therapeutic Use Research Findings
Target Compound Not fully characterized; likely interacts with adenosine receptors or kinases Preclinical studies Structural uniqueness suggests potential in neurodegeneration or antiviral therapy .
Guanosine Modulates glutamatergic signaling, increases cGMP Neuroprotection (e.g., ALS, Parkinson’s) Reduces oxidative stress in neuronal cells .
Inosine Boosts ATP synthesis, inhibits pro-inflammatory cytokines Stroke recovery, multiple sclerosis Clinical trials show improved motor function in MS patients .
Clofarabine Inhibits ribonucleotide reductase and DNA polymerase Pediatric leukemia FDA-approved; prolongs remission in relapsed cases .
Regadenoson Selective A2A adenosine receptor agonist Cardiac stress imaging Coronary vasodilation with minimal side effects .

Functional Insights :

  • Receptor Specificity: The target compound’s 3-amino group may confer selectivity for adenosine receptors (e.g., A2A) over guanosine-preferring targets, similar to Regadenoson .
  • Antiviral Potential: Fluorinated analogs like 3'-deoxy-3'-fluoroguanosine inhibit viral replication by mimicking natural substrates, a strategy the target compound could adopt if modified further .

Biological Activity

The compound 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one , also known by its CAS number 118-00-3 , is a purine derivative that has garnered attention in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H13N5O5C_{10}H_{13}N_{5}O_{5} with a molecular weight of approximately 283.24 g/mol . Its structure features a purine base linked to a modified ribose sugar, which is crucial for its biological functions.

PropertyValue
Molecular FormulaC10H13N5O5C_{10}H_{13}N_{5}O_{5}
Molecular Weight283.24 g/mol
CAS Number118-00-3
PuritySpecification varies

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Adenosine Receptors : It has been shown to act as an agonist for adenosine receptors, particularly A2A and A2B subtypes. These receptors play significant roles in modulating immune responses and platelet aggregation .
  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects .
  • Cellular Uptake : The structural modifications enhance its cellular uptake compared to standard purines, allowing it to exert its effects more efficiently within target cells .

Anticancer Activity

Recent studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

  • In vitro studies demonstrated that at concentrations ranging from 10 µM to 50 µM , the compound effectively reduced cell viability in various cancer cell lines by over 50% after 48 hours of treatment .

Cardiovascular Effects

The compound's role in cardiovascular health has also been explored:

  • It has been reported to reduce platelet aggregation significantly, which could be beneficial in preventing thrombotic events. Specifically, it was noted that concentrations as low as 25 µM could lead to a 70% inhibition of platelet aggregation in human samples .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects:

  • Animal models treated with the compound showed reduced neuronal death in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer’s disease .

Case Studies

  • Platelet Aggregation Study :
    • A study involving human subjects demonstrated that administration of the compound at varying doses resulted in significant reductions in platelet aggregation metrics compared to control groups .
  • Cancer Cell Line Testing :
    • In a controlled laboratory setting, different cancer cell lines (e.g., breast and prostate cancer) were treated with the compound. The results indicated a dose-dependent decrease in cell proliferation rates, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of this compound during synthesis?

  • Methodology : Use a combination of NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm stereochemistry and substituent positions, HPLC with UV detection (λ ~260 nm for purine absorption), and mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight. Cross-reference with published spectral data for structurally analogous nucleosides (e.g., CAS 550-33-4 in ).
  • Data Validation : Compare retention times and fragmentation patterns with standards. For purity, ensure ≥95% by HPLC .

Q. What are optimal conditions for synthesizing this compound to minimize byproducts?

  • Synthetic Strategy : Utilize protecting groups (e.g., benzoyl or tert-butyldimethylsilyl) for hydroxyl and amino moieties during glycosidic bond formation. highlights the use of bis(4-methoxyphenyl)phenyl methyl (DMT) and tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.
  • Reaction Optimization : Conduct reactions under anhydrous conditions with catalytic Lewis acids (e.g., TMSOTf) and monitor via TLC. Purify intermediates using silica gel chromatography .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Testing : Store lyophilized samples at -20°C in inert atmospheres (argon or nitrogen). Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. recommends airtight containers to prevent hydrolysis of the oxolane ring .

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s interaction with adenosine deaminase (ADA)?

  • Kinetic Analysis : Perform enzyme inhibition assays using UV-Vis spectroscopy (monitor absorbance at 265 nm for ADA activity). Determine IC50 and Ki values via Michaelis-Menten kinetics.
  • Structural Insights : Use X-ray crystallography (as in ) to resolve the enzyme-inhibitor complex. Molecular docking (e.g., AutoDock Vina) can predict binding modes based on the compound’s stereochemistry .

Q. How does stereochemistry at the 2R,3R,4S,5R positions affect binding to purinergic receptors (e.g., P2Y12)?

  • Comparative Studies : Synthesize diastereomers and assess receptor affinity via radioligand binding assays (e.g., [3H]-labeled analogs). shows that modifications at the 3-amino and 4-hydroxy groups significantly alter P2Y receptor selectivity.
  • Data Interpretation : Correlate binding constants (Kd) with stereochemical configurations using QSAR models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Compare data across studies using standardized assays (e.g., cAMP accumulation for G-protein-coupled receptors). Adjust for variables like cell type (HEK293 vs. CHO cells) and incubation time.
  • Reproducibility Checks : Replicate key experiments under controlled conditions (pH 7.4, 37°C) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Reference Tables

Parameter Details Source
Molecular Weight252.23 g/mol (C10H12N4O4)
Key Functional Groups3-amino, 4-hydroxy, hydroxymethyl oxolane, purin-6-one
Enzymatic Assay ConditionsADA inhibition: 25 mM Tris-HCl (pH 7.5), 25°C, 10 mM KCl
Chromatography Solvent70:30 acetonitrile:water (0.1% TFA) for HPLC purification

Key Considerations for Experimental Design

  • Stereochemical Integrity : Verify configurations at 2R,3R,4S,5R using chiral HPLC or circular dichroism (CD) spectroscopy.
  • Biological Relevance : Use physiologically relevant buffers (e.g., PBS with 1 mM MgCl2) for cellular assays to mimic in vivo conditions.
  • Safety Protocols : Follow and guidelines for handling (e.g., PPE, fume hoods) due to potential skin/eye irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.